![molecular formula C11H19NO3 B1395324 tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate CAS No. 1354953-48-2](/img/structure/B1395324.png)
tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate
Overview
Description
tert-Butyl N-[(2-oxocyclopentyl)methyl]carbamate is a carbamate derivative featuring a cyclopentane ring substituted with a ketone group at the 2-position and a methylene-linked tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₉NO₃ (exact structure inferred from naming conventions), distinguishing it from closely related compounds through the methylene bridge between the Boc group and the oxocyclopentyl moiety . This structural motif is critical in medicinal chemistry, where such compounds serve as intermediates in synthesizing bioactive molecules, leveraging the Boc group’s stability under basic conditions and susceptibility to acidic deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentanone derivative. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic addition to the cyclopentanone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate serves as an important building block in organic synthesis. Its unique structure facilitates the formation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, allowing for diverse synthetic pathways.
Reaction Type | Conditions | Major Products |
---|---|---|
Oxidation | Hydrogen peroxide, KMnO4 | Carboxylic acids |
Reduction | LiAlH4, NaBH4 | Alcohols, amines |
Substitution | Nucleophiles under basic/acidic conditions | Diverse functional groups |
Medicinal Chemistry
In biological research, this compound is investigated for its potential therapeutic applications. Its ability to interact with enzymes makes it a candidate for enzyme inhibition studies. The carbamate group can form covalent bonds with active site residues in enzymes, leading to modifications that affect metabolic pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic regulation. This property is being explored for developing new treatments for metabolic disorders.
Industrial Applications
In the industrial sector, this compound is used in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyclopentanone ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Ring-Size Isomers
tert-Butyl (3-Oxocyclopentyl)carbamate (CAS 167298-40-0)
- Structural Difference : The Boc group is directly attached to the 3-oxocyclopentyl ring, lacking the methylene bridge.
- Similarity Score : 1.00 (structural similarity based on cyclopentyl-oxo core) .
tert-Butyl (3-Oxocyclohexyl)carbamate (CAS 885280-38-6)
- Structural Difference : Cyclohexyl ring instead of cyclopentyl.
- Impact : Increased ring size may enhance conformational flexibility and solubility but reduce binding affinity in enzyme-active sites due to entropic penalties .
- Similarity Score : 0.98 .
Substituent Variations
tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate (CAS 154737-89-0)
- Structural Difference : Hydroxy group replaces the ketone at the 3-position.
- Impact : The hydroxy group enables hydrogen-bond donation (e.g., O–H···O interactions), contrasting with the ketone’s hydrogen-bond acceptor role. This affects crystallization behavior and solubility .
tert-Butyl N-[2-Oxo-2-(thiophen-2-yl)ethyl]carbamate (CAS 1372133-72-6)
- Structural Difference : A thiophene-substituted ethyl chain replaces the oxocyclopentylmethyl group.
Stereochemical Variants
tert-Butyl N-[(1R)-2-Oxocyclopentyl]carbamate (CAS 1895382-85-0)
- Structural Difference : Enantiomeric configuration at the cyclopentyl ring’s 1-position.
- Impact : Chirality influences biological activity; for example, (R)-enantiomers may exhibit distinct pharmacokinetic profiles compared to (S)-forms .
Hydrogen Bonding and Crystallography
- tert-Butyl N-Hydroxycarbamate (): Exhibits intermolecular N–H···O (2.01 Å) and O–H···O (1.74 Å) hydrogen bonds, forming ribbons in crystal lattices. The absence of a ketone in this analog highlights how functional groups dictate supramolecular assembly .
- tert-Butyl N-[(2-Oxocyclopentyl)methyl]carbamate : Predicted to engage in weaker C=O···H–N interactions due to the methylene spacer, reducing crystal lattice stability compared to direct Boc-attached analogs.
Data Tables
Table 2: Hydrogen-Bonding Parameters (Å)
Compound | Interaction | H···O Distance | Angle (°) |
---|---|---|---|
tert-Butyl N-Hydroxycarbamate | N–H···O | 2.01 | 164 |
tert-Butyl N-Hydroxycarbamate | O–H···O | 1.74 | 171 |
Biological Activity
tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 213.28 g/mol
- SMILES Notation : CC(C)(C)OC(=O)NCC1CCCC1=O
- InChIKey : PIPZKCGWDNCYRJ-UHFFFAOYSA-N
The compound features a tert-butyl group and a cyclopentanone moiety, which contribute to its biological activity by allowing interactions with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active site residues in enzymes. This interaction can lead to:
- Enzyme Inhibition : The carbamate group can inhibit enzyme activity by modifying key residues in the active site, thus affecting metabolic pathways.
- Modulation of Protein Interactions : The cyclopentanone ring may enhance binding affinity to hydrophobic pockets in proteins, facilitating more effective interactions with molecular targets.
1. Enzyme Inhibition
Research has demonstrated that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.
Compound | COX-1 IC (µM) | COX-2 IC (µM) | Comments |
---|---|---|---|
Indomethacin | 0.02 | 0.01 | Potent inhibitor with anti-inflammatory properties . |
This compound | TBD | TBD | Potential for selective inhibition pending further study. |
2. Interaction Studies
Studies have indicated that this compound may interact with various biological targets, including:
- Fatty Acid Amide Hydrolase (FAAH) : This enzyme is involved in the degradation of endocannabinoids, and inhibition may enhance analgesic effects.
- Cytochrome P450 Enzymes : Its structural features suggest potential interactions that could influence metabolic processes in both insects and mammals .
Case Study 1: Analgesic Properties
A study investigating the analgesic properties of derivatives of this compound found that certain modifications enhanced pain relief while reducing side effects associated with traditional NSAIDs. The findings suggested a promising avenue for developing new analgesics based on this scaffold .
Case Study 2: Metabolic Studies
Research into the metabolic pathways influenced by this compound revealed insights into hydroxylation processes, indicating its potential utility in understanding drug metabolism and detoxification mechanisms in various organisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution between tert-butyl carbamate and a functionalized cyclopentanone derivative (e.g., 2-oxocyclopentylmethyl bromide) under basic conditions (e.g., K₂CO₃ or NaOH in THF or DMF). Optimized protocols emphasize inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to suppress side reactions like hydrolysis of the carbamate group . Yield improvements (>75%) are achieved by slow addition of reagents and post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 3:1) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ confirms regiochemistry and purity. Key signals include the tert-butyl singlet (~1.4 ppm, 9H) and cyclopentanone carbonyl (δ ~210 ppm in ¹³C) .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) resolves stereochemistry and hydrogen-bonding networks. The bicyclic framework often adopts a chair-like conformation, with the carbamate group planar to the cyclopentane ring .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile intermediate:
- Peptide mimetics : The carbamate acts as a Boc-protecting group for amines, enabling solid-phase synthesis of cyclopentane-based scaffolds .
- Kinase inhibitors : The 2-oxocyclopentyl moiety mimics ATP-binding motifs, facilitating structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How does stereochemistry at the cyclopentyl ring affect reactivity in cross-coupling reactions?
The (1S)-configuration (vs. 1R) enhances stereoselectivity in Suzuki-Miyaura couplings due to steric hindrance from the tert-butyl group. DFT calculations show a 15–20 kJ/mol energy barrier difference between diastereomeric transition states, favoring axial attack on the palladium complex . Experimental validation uses chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) to separate enantiomers .
Q. What strategies mitigate decomposition during prolonged storage or under acidic conditions?
- Storage : Anhydrous conditions (molecular sieves) at –20°C prevent hydrolysis. TGA data indicates stability up to 150°C .
- Acidic media : The carbamate hydrolyzes above pH 3.0 (t₁/₂ = 2 h at pH 2.0). Stabilization via co-solvents (e.g., 10% DMSO) or lyophilization preserves integrity for biological assays .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : AutoDock Vina predicts binding to serine proteases (e.g., thrombin) via H-bonds between the carbonyl oxygen and Gly216 backbone. Modifications at the cyclopentyl methyl position improve affinity (ΔG = –9.2 kcal/mol vs. –7.8 for parent) .
- MD simulations : AMBER force fields reveal conformational flexibility of the carbamate group, guiding rigidification strategies (e.g., introducing spirocyclic rings) .
Q. Why do contradictory results arise in kinetic studies of enzymatic hydrolysis, and how can they be resolved?
Discrepancies in kcat values (e.g., 0.5 vs. 1.2 min⁻¹ for esterase activity) stem from enzyme source variability (e.g., porcine vs. human carboxylesterase). Standardize assays using:
- LC-MS quantification of hydrolyzed tert-butanol.
- Buffer optimization : 50 mM Tris-HCl (pH 7.4) with 1 mM Mg²⁺ minimizes nonspecific binding .
Q. Methodological Reference Table
Properties
IUPAC Name |
tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPZKCGWDNCYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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